molecular formula C18H31N7O5 B1667191 BMS-262084 CAS No. 253174-92-4


Cat. No.






M. Wt:

425.5 g/mol

InChI Key:



(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid

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Description BMS-262084 is a potent and selective beta-lactam tryptase inhibitor with therapeutic potential for treating asthma. Coadministration of aprotinin, a trypsin inhibitor, increased the oral absorption of BMS-262084 several fold. In vitro, using Caco-2 cells, BMS-262084 appeared to be a P-gp substrate, with an efflux ratio of 14.
CAS RN 253174-92-4
Product Name BMS-262084
Molecular Formula C18H31N7O5
Molecular Weight 425.5 g/mol
IUPAC Name (2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid
InChI InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1
Isomeric SMILES CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O
Canonical SMILES CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BMS-262084;  BMS 262084;  BMS262084;  CHEMBL71037;  UNII-I0IR71971G;  I0IR71971G;  BDBM50120368;  DNC004491.
Origin of Product United States

1: Slusarchyk WA, Bolton SA, Hartl KS, Huang MH, Jacobs G, Meng W, Ogletree ML, Pi Z, Schumacher WA, Seiler SM, Sutton JC, Treuner U, Zahler R, Zhao G, Bisacchi GS. Synthesis of potent and highly selective inhibitors of human tryptase. Bioorg Med Chem Lett. 2002 Nov 4;12(21):3235-8. PubMed PMID: 12372541. 2: Qian X, Zheng B, Burke B, Saindane MT, Kronenthal DR. A stereoselective synthesis of BMS-262084, an azetidinone-based tryptase inhibitor. J Org Chem. 2002 May 31;67(11):3595-600. PubMed PMID: 12027669. 3: Kamath AV, Morrison RA, Harper TW, Lan SJ, Marino AM, Chong S. Multiple pathways are involved in the oral absorption of BMS-262084, a tryptase inhibitor, in rats: role of paracellular transport, binding to trypsin, and P-glycoprotein efflux. J Pharm Sci. 2005 May;94(5):1115-23. PubMed PMID: 15793809.